Ethyl (3,6-dimethylpyridin-2-YL)acetate
Description
Ethyl (3,6-dimethylpyridin-2-yl)acetate is an ethyl ester derivative featuring a pyridine ring substituted with methyl groups at the 3- and 6-positions and an acetate moiety at the 2-position. This compound belongs to the broader class of pyridine-based esters, which are widely studied for their pharmacological and synthetic utility. Its synthesis likely follows protocols similar to other pyridine esters, involving esterification, nucleophilic substitution, or coupling reactions, with purification via column chromatography or crystallization .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(3,6-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)7-10-8(2)5-6-9(3)12-10/h5-6H,4,7H2,1-3H3 |
InChI Key |
RGYPPKLOJYOTPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,6-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,6-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3,6-dimethylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: 3,6-dimethylpyridine-2-carboxylic acid and ethanol.
Reduction: 3,6-dimethylpyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (3,6-dimethylpyridin-2-YL)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (3,6-dimethylpyridin-2-YL)acetate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyridine ring can act as a ligand, binding to metal ions or interacting with enzyme active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl (3,6-dimethylpyridin-2-yl)acetate with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Structural and Physicochemical Properties
Key Observations :
Comparison of Bioactivity :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
